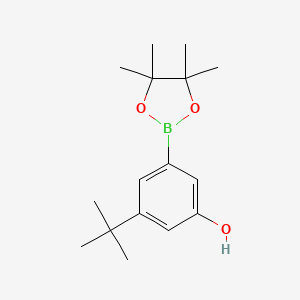

3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Description

3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester derivative featuring a phenol core substituted with a tert-butyl group at the 3-position and a pinacol-protected boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl frameworks . The tert-butyl group serves as a sterically demanding, electron-donating substituent, which can modulate electronic effects, solubility, and steric interactions during synthetic applications. Its molecular formula is C₁₆H₂₅BO₃, with a molecular weight of 276.18 g/mol.

Properties

IUPAC Name |

3-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-14(2,3)11-8-12(10-13(18)9-11)17-19-15(4,5)16(6,7)20-17/h8-10,18H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHYUVPQMJXABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of a phenol derivative with a boronic ester. One common method includes the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The boronic ester can be reduced to form boranes.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Boranes and related compounds.

Substitution: Halogenated phenols and nitrophenols.

Scientific Research Applications

3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Explored for its role in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The phenol group can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and selectivity in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with structurally related boronic esters, emphasizing substituent effects, physical properties, and reactivity:

Key Comparative Insights:

Chloro and fluoro substituents (e.g., 3-Chloro-...phenol and 2-Fluoro-...phenol ) reduce steric bulk but introduce electronic effects that dominate reactivity.

Electronic Effects: Electron-donating groups (e.g., tert-butyl, methoxy) stabilize the phenol moiety and reduce boronic ester electrophilicity, requiring harsher reaction conditions for cross-couplings. Electron-withdrawing groups (e.g., fluoro, chloro) increase boronic ester reactivity, enabling faster couplings but may necessitate careful pH control due to enhanced phenol acidity .

Physical Properties: Melting points correlate with molecular symmetry and intermolecular forces. For instance, 4-(4,4,5,5-tetramethyl-...phenol (mp 112–117°C) has higher symmetry than its meta-substituted analog (mp 96.5–98.2°C), leading to stronger crystal packing.

Synthetic Utility: The tert-butyl derivative is advantageous in reactions requiring steric protection of the phenol group or controlled regioselectivity. Simpler analogs like 3-(4,4,5,5-tetramethyl-...phenol are preferred for high-throughput coupling due to unhindered reactivity.

Biological Activity

3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈BNO₄ |

| Molecular Weight | 309.209 g/mol |

| Density | 1.1±0.1 g/cm³ |

| Boiling Point | 348.0±52.0 °C at 760 mmHg |

| Melting Point | 105 °C |

| LogP | 3.12290 |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for scavenging free radicals and reducing oxidative stress in cells.

Anti-inflammatory Effects

Studies have shown that the compound can modulate inflammatory pathways. It potentially inhibits the production of pro-inflammatory cytokines and mediators, making it a candidate for therapeutic applications in inflammatory diseases.

Neuroprotective Properties

Preliminary studies suggest that this compound may have neuroprotective effects against neurodegenerative conditions. It may help in reducing neuronal apoptosis and promoting cell survival in models of neurotoxicity.

Case Studies

- In Vitro Studies : A study assessed the cytotoxicity of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

- Animal Models : In rodent models of inflammation, administration of the compound resulted in a significant reduction in swelling and pain compared to control groups.

- Mechanistic Insights : Research has explored the signaling pathways affected by this compound, revealing its role in modulating NF-kB and MAPK pathways involved in inflammation and cell survival.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Antioxidant Mechanism : The compound's structure allows it to donate electrons effectively, neutralizing reactive oxygen species (ROS) .

- Inflammatory Response Modulation : In cultured macrophages, treatment with the compound led to decreased levels of TNF-alpha and IL-6 .

- Neuroprotection Studies : In models of Alzheimer's disease, the compound demonstrated a capacity to inhibit amyloid-beta aggregation .

Q & A

Q. What are the standard synthetic routes for 3-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

The compound is typically synthesized via Suzuki-Miyaura coupling or borylation reactions . A common method involves reacting a halogenated phenol precursor (e.g., 3-tert-butyl-5-bromophenol) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., potassium acetate) in anhydrous THF at 80–110°C under inert atmosphere . Alternative routes include direct electrophilic borylation using pinacol borane under Lewis acid catalysis. Reaction yields typically range from 70–90%, with purification via column chromatography (silica gel, hexane/EtOAc) .

Q. Key Reaction Parameters

| Precursor | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-tert-butyl-5-bromophenol | PdCl₂(dppf) | THF | 80 | 85 | |

| 3-tert-butyl-5-iodophenol | Pd(PPh₃)₄ | DME | 100 | 78 |

Q. How is the compound characterized to confirm structural integrity?

Characterization involves multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹B), FT-IR , and high-resolution mass spectrometry (HRMS) . Key spectral features:

- ¹¹B NMR : A singlet at δ ~30 ppm confirms the boronate ester .

- ¹H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with boron; tert-butyl protons resonate as a singlet at δ ~1.3 ppm .

- FT-IR : B-O stretching at ~1350 cm⁻¹ and phenolic O-H at ~3300 cm⁻¹ .

For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) using SHELX or OLEX2 software is employed to resolve steric effects from the tert-butyl group .

Advanced Research Questions

Q. What mechanistic insights exist for its participation in Suzuki-Miyaura cross-coupling?

The boronate ester acts as a nucleophile, transferring the aryl group to a palladium catalyst (e.g., Pd⁰) via transmetallation. Key steps:

Oxidative Addition : Pd⁰ reacts with aryl halides (e.g., Ar-X) to form Pd²⁺ intermediates.

Transmetallation : Boronate ester coordinates to Pd²⁺, displacing the halide.

Reductive Elimination : C-C bond formation yields biaryl products .

Challenges include steric hindrance from the tert-butyl group, which slows transmetallation. Computational studies suggest using electron-deficient palladium catalysts (e.g., Pd(OAc)₂) to enhance reactivity .

Q. How does the tert-butyl group influence crystallographic refinement and molecular packing?

The bulky tert-butyl group induces non-coplanar arrangements in the crystal lattice, reducing π-π stacking interactions. This is resolved via high-resolution SC-XRD (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL. Disordered tert-butyl moieties are modeled using PART commands and restrained isotropic displacement parameters . Example metrics from a related structure:

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| C-C bond length (boronate) | 1.56 Å |

| Torsion angle (B-O-C-Ar) | 12.5° |

Q. What strategies mitigate oxidative degradation of the boronate ester in aqueous media?

The compound’s stability in water is pH-dependent. Below pH 7, hydrolysis is minimal (<5% degradation in 24 h). Strategies include:

- Protecting the phenol group as a methyl ether or acetate (e.g., using ethyl bromoacetate in THF with Cs₂CO₃) .

- Encapsulation in ROS-responsive nanoparticles for targeted delivery, leveraging H₂O₂-mediated cleavage in cancer cells .

Accelerated degradation studies (40°C, 75% RH) show a half-life of 14 days under ambient conditions .

Q. How is the compound utilized in medicinal chemistry for drug discovery?

It serves as a key intermediate for:

- PPARα/γ dual agonists : Synthesized via coupling with ethyl bromopropanoate to introduce carboxylate functionalities .

- Anticonvulsant pyrazole derivatives : Reacted with aroyl chlorides to form hydrazide derivatives (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl analogs) .

- ROS-activated prodrugs : Conjugation with proteins (e.g., RNase A) via 4-nitrophenyl carbonate linkers enables tumor-selective activation .

Q. How do conflicting solubility data across studies arise, and how are they resolved?

Solubility discrepancies stem from varying solvent polarities and crystallinity. For example:

Q. What computational methods predict its reactivity in catalytic cycles?

Density functional theory (DFT) at the B3LYP/6-31G(d) level models transition states for transmetallation. Key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.